molecular formula C17H21N5O3 B5748552 2,4-di-4-morpholinyl-6-phenoxy-1,3,5-triazine

2,4-di-4-morpholinyl-6-phenoxy-1,3,5-triazine

Número de catálogo B5748552
Peso molecular: 343.4 g/mol
Clave InChI: UWHAAKLNDDZKPK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,4-di-4-morpholinyl-6-phenoxy-1,3,5-triazine (known as U0126) is a small molecule inhibitor that has been extensively used in scientific research to study the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. U0126 has been proven to be a valuable tool for investigating the MAPK pathway and its downstream effects.

Mecanismo De Acción

U0126 is a selective inhibitor of the mitogen-activated protein kinase kinase (MEK) pathway, which is an upstream activator of the 2,4-di-4-morpholinyl-6-phenoxy-1,3,5-triazine pathway. U0126 binds to the ATP-binding site of MEK1 and MEK2, preventing their activation and subsequent downstream signaling. This inhibition leads to the suppression of 2,4-di-4-morpholinyl-6-phenoxy-1,3,5-triazine pathway activation and downstream effects, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
U0126 has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that U0126 can inhibit cell proliferation and induce apoptosis in various cancer cell lines. U0126 has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels and is critical for tumor growth. In addition, U0126 has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using U0126 in lab experiments is its specificity for the MEK pathway. U0126 has been extensively validated as a specific inhibitor of MEK1 and MEK2, which allows for precise investigation of the 2,4-di-4-morpholinyl-6-phenoxy-1,3,5-triazine pathway. However, a limitation of U0126 is its relatively short half-life, which can limit its effectiveness in long-term studies. Additionally, U0126 can be toxic at high concentrations, which can lead to nonspecific effects.

Direcciones Futuras

There are several future directions for the use of U0126 in scientific research. One potential avenue is the investigation of the role of the 2,4-di-4-morpholinyl-6-phenoxy-1,3,5-triazine pathway in aging and age-related diseases. Another potential direction is the development of U0126 analogs with improved pharmacokinetic properties, such as longer half-life and reduced toxicity. Additionally, U0126 could be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy in cancer treatment.

Métodos De Síntesis

U0126 can be synthesized using a two-step process. The first step involves the reaction of 2,4-dichloro-6-phenoxy-1,3,5-triazine with morpholine to form 2,4-di-4-morpholinyl-6-phenoxy-1,3,5-triazine intermediate. The intermediate is then reacted with 1-(2-aminoethyl)-3-(4-tert-butylphenyl) urea to form the final product, U0126.

Aplicaciones Científicas De Investigación

U0126 has been widely used in scientific research to investigate the 2,4-di-4-morpholinyl-6-phenoxy-1,3,5-triazine pathway and its downstream effects. The 2,4-di-4-morpholinyl-6-phenoxy-1,3,5-triazine pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Aberrant activation of this pathway has been implicated in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. U0126 has been used to study the role of 2,4-di-4-morpholinyl-6-phenoxy-1,3,5-triazine signaling in these diseases and has provided valuable insights into their pathogenesis.

Propiedades

IUPAC Name

4-(4-morpholin-4-yl-6-phenoxy-1,3,5-triazin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-2-4-14(5-3-1)25-17-19-15(21-6-10-23-11-7-21)18-16(20-17)22-8-12-24-13-9-22/h1-5H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHAAKLNDDZKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)OC3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.